Home > Products > Screening Compounds P97136 > 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one -

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Catalog Number: EVT-6228718
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2,4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 is a newly synthesized α-adrenoceptor blocking agent. Research indicates that this compound exhibits a higher potency for inhibiting contractions evoked by amines compared to its ability to inhibit depolarizations. [] Additionally, it demonstrates α1-adrenoceptor blocking properties but not α2-adrenoceptor blocking activity. [] Further investigation suggests that SGB1534 effectively inhibits the binding of 3H-prazosin to α1-adrenoceptor sites in both the brain and aorta. [] The study highlighted a potent inhibitory effect of SGB1534 specifically at α1-adrenoceptor binding sites, with minimal impact on α2- or β-adrenoceptor sites. [] This selective inhibition is proposed as a contributing factor to the compound's hypotensive effect. []

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

Compound Description: XB513 is a novel compound designed to possess both calcium agonistic and α-1 adrenergic receptor antagonistic properties. [] Its calcium agonistic effects are evident in its ability to induce positive inotropic responses in isolated guinea pig left atria, although with lower potency than Bay K 8644. [] XB513 demonstrated a significant inhibitory effect on the contractile response of norepinephrine in rabbit aorta, indicating its α-1 adrenergic receptor antagonistic properties. [] In a canine model of acute heart failure, XB513 effectively reversed the decline in mean arterial pressure, cardiac output, and dP/dt, as well as the elevation in left ventricular end-diastolic pressure caused by propranolol. [] These findings suggest that XB513 holds potential as a new therapeutic agent for congestive heart failure. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is classified as a cerebral circulation improver with demonstrated vasospasmolytic action. [] It acts as a calmodulin antagonist, exhibiting greater potency in inhibiting the superprecipitation of chicken gizzard smooth muscle actomyosin compared to other calmodulin antagonists like trifluoperazine and W-7. [] This suggests a specific affinity of Ro 22-4839 for smooth muscle contraction processes. [] Furthermore, Ro 22-4839 has been shown to prevent erythrocyte deformability reduction, platelet aggregation, and lipid peroxidation. [] In a study involving stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with Ro 22-4839 effectively prevented the progression of stroke and cerebral edema. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor developed through structure-based drug design and high-throughput screening. [] Notably, FR255595 displays potent inhibition of PARP activity, with an IC50 value of 11 nM. [] Additionally, FR255595 demonstrates favorable oral bioavailability and brain penetration, making it a promising candidate for the treatment of neurodegenerative disorders. [] Studies in both in vitro and in vivo models have provided evidence for the neuroprotective effects of FR255595. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003 is a novel small-molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] Demonstrating high affinity and selectivity for CRF1 receptors, SN003 effectively inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release. [] Characterization of its radiolabeled form, [3H]SN003, reveals reversible and saturable binding to rat cortex and human CRF1-expressing HEK293e cell membranes. []

Overview

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a piperazine moiety linked to a quinazolinone structure, which enhances its pharmacological potential.

Source

The compound can be synthesized through various methods, often involving the reaction of 2-aminobenzamide with appropriate aldehydes and subsequent modifications. The literature provides several synthetic routes that yield this compound or its analogs, indicating its relevance in medicinal chemistry and drug development.

Classification

This compound is classified as a quinazolinone due to the presence of the quinazoline ring system, which is a bicyclic structure containing nitrogen atoms. It also falls under the category of piperazine derivatives, which are known for their utility in pharmaceuticals, particularly in the development of central nervous system agents.

Synthesis Analysis

Methods

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves multi-step organic reactions. One common approach includes:

  1. Formation of Quinazolinone: The initial step often involves the condensation of 2-aminobenzamide with an aldehyde in a solvent like dimethylformamide (DMF) under heating conditions.
  2. Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions where piperazine derivatives react with halogenated quinazolinones.
  3. Final Modifications: Further modifications may be performed to introduce the methoxy group at the appropriate position on the phenyl ring.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring progress and verifying product formation.

Molecular Structure Analysis

Data

The molecular formula is C17H20N4OC_{17}H_{20}N_4O, with a molecular weight of approximately 300.37 g/mol. The compound exhibits specific spectral characteristics in NMR and infrared spectroscopy that confirm its structural integrity.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolines and piperazines:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine can participate in nucleophilic substitution reactions.
  2. Acylation Reactions: The amine groups can react with acylating agents to form amides.
  3. Reduction Reactions: The carbonyl groups present in quinazolinones can be reduced to alcohols or methylene groups depending on the reagents used.

Technical Details

These reactions often require catalysts or specific conditions (such as temperature and pressure) to proceed efficiently. Careful monitoring is essential to prevent side reactions that could lead to undesired products.

Mechanism of Action

Process

The mechanism of action for 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one primarily involves its interaction with biological targets such as receptors or enzymes:

  1. Receptor Binding: The compound may bind to specific receptors in the central nervous system, potentially modulating neurotransmitter activity.
  2. Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic effects.

Data

Studies have indicated that similar compounds exhibit significant binding affinity towards targets such as serotonin receptors or kinases, suggesting potential applications in treating neurological disorders or cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.
  • Melting Point: Exact melting point varies but generally falls within the range expected for quinazoline derivatives.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, leading to protonation or deprotonation of functional groups.
Applications

Scientific Uses

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Anticancer Research: Its structural analogs have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Biochemical Studies: Used in studies investigating receptor-ligand interactions and enzyme inhibition mechanisms.

Properties

Product Name

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-26-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19-21-16-7-3-2-6-15(16)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25)

InChI Key

WJHQUGRZEGLKRF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.